2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenethyl groups in the structure enhances its pharmacological properties, making it a compound of interest for various scientific research applications.
Scientific Research Applications
2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is used to study cellular pathways and mechanisms of action.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its target protein (possibly cdk2) and inhibit its function . This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound might affect cell cycle regulation pathways . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound might induce cell cycle arrest and apoptosis . This could potentially lead to the inhibition of tumor cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with benzaldehyde to form 4-fluorobenzylideneaniline.
Cyclization: The intermediate undergoes cyclization with 3-phenethylchromone in the presence of a suitable catalyst to form the chromeno-pyrimidine core.
Oxidation: The final step involves the oxidation of the chromeno-pyrimidine intermediate to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromeno-pyrimidine derivatives.
Substitution: Various substituted chromeno-pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the fluorine and phenethyl groups, resulting in different pharmacological properties.
2-(4-chlorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
2-(4-methylphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: The presence of a methyl group instead of fluorine alters its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione enhances its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3/c26-18-12-10-17(11-13-18)23-27-24-21(22(29)19-8-4-5-9-20(19)31-24)25(30)28(23)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIANPETXVBPKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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